(3-Chloropropoxy)tri(propan-2-yl)silane
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for (3-chloropropoxy)tri(propan-2-yl)silane is derived from its molecular structure, which consists of a central silicon atom bonded to three isopropyl groups and one 3-chloropropoxy group. Following IUPAC nomenclature rules for organosilicon compounds, the substituents are listed in alphabetical order, with the chloropropoxy group taking priority due to its functional group hierarchy. The full name is tri(propan-2-yl)(3-chloropropoxy)silane , reflecting the three isopropyl ligands and the chlorinated alkoxy chain.
The structural formula is represented as ClCH₂CH₂CH₂-O-Si[(CH(CH₃)₂)₃] , where the silicon atom is tetrahedrally coordinated. The 3-chloropropoxy group (-O-CH₂CH₂CH₂Cl) is attached via an oxygen atom, while the three isopropyl groups [(CH(CH₃)₂)] occupy the remaining bonding sites on silicon. This configuration aligns with silane derivatives documented in industrial and academic contexts, such as triisopropylsilane and (3-chloropropyl)triethoxysilane, though the latter differs in its ethoxy substituents.
Comparative analysis with structurally analogous compounds reveals consistent naming patterns. For example, (3-chloropropyl)triethoxysilane (CAS 5089-70-3) shares the chloropropyl moiety but substitutes ethoxy groups for isopropyl ligands. Such distinctions highlight the importance of precise substituent identification in IUPAC nomenclature.
CAS Registry Number and Regulatory Classification
As of the latest available data, (3-chloropropoxy)tri(propan-2-yl)silane does not have a publicly listed CAS Registry Number in major chemical databases such as PubChem or the EPA’s CompTox Chemicals Dashboard. This absence suggests it may be a novel or rarely synthesized compound, or it might be classified under a proprietary identifier. By contrast, closely related silanes, such as (3-chloropropyl)triethoxysilane (CAS 5089-70-3) and triisopropylsilane (CAS 6485-79-6), are well-documented, indicating gaps in regulatory or commercial recognition for the specific isopropyl-chloropropoxy derivative.
Regulatory classification would likely align with organosilicon compounds under frameworks such as the European Chemicals Agency’s (ECHA) Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations. Given its structural similarity to silanes used in polymer production, it may fall under EC Number 225-805-6 (assigned to chloropropyltriethoxysilane) for certain applications. However, without explicit registration, its regulatory status remains undefined, necessitating case-by-case evaluation for compliance in industrial or research contexts.
Properties
CAS No. |
162827-30-7 |
|---|---|
Molecular Formula |
C12H27ClOSi |
Molecular Weight |
250.88 g/mol |
IUPAC Name |
3-chloropropoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H27ClOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3 |
InChI Key |
DLUHQJNOPVWGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
One common approach is the reaction of tri(propan-2-yl)silane derivatives bearing reactive silanol or alkoxy groups with 3-chloropropyl halides (e.g., 3-chloropropyl bromide or chloride) under basic or catalytic conditions to form the (3-chloropropoxy)tri(propan-2-yl)silane.
- This method requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization.
- Solvents like dry tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
- Potassium carbonate or other mild bases can facilitate the substitution.
Hydrosilylation Route
Alternatively, hydrosilylation of allyl chloride with tri(propan-2-yl)silane under catalytic conditions can yield (3-chloropropyl)tri(propan-2-yl)silane, which can then be converted to the chloropropoxy derivative by controlled oxidation or substitution.
- Catalysts such as ruthenium carbonyl complexes (e.g., Ru3(CO)12) have been reported for similar silane functionalizations.
- The reaction is typically carried out in high-boiling alkanes or aromatic solvents to ensure good solubility and control.
Representative Reaction Scheme
A plausible synthetic route can be summarized as:
- Synthesis of tri(propan-2-yl)silane via Grignard reaction (as above).
- Hydrosilylation of allyl chloride with tri(propan-2-yl)silane under Ru-catalysis to form (3-chloropropyl)tri(propan-2-yl)silane.
- Conversion to (3-chloropropoxy)tri(propan-2-yl)silane by reaction with an appropriate oxygen nucleophile or controlled oxidation.
Research Findings and Notes
- The use of weakly polar solvents in the Grignard step is critical to suppress side reactions and improve purity.
- Low temperature control during the addition of trichlorosilane prevents decomposition and unwanted polymerization.
- Catalytic hydrosilylation with Ru-based catalysts offers a high-yield, selective route to chloropropyl-functionalized silanes.
- The chloropropoxy group introduction requires mild conditions to preserve the silane functionality and avoid hydrolysis.
- Purification is typically achieved by vacuum distillation or chromatographic methods to obtain high-purity products.
Data Table: Summary of Preparation Parameters
| Parameter | Conditions/Details | Comments |
|---|---|---|
| Magnesium to 2-chloropropane ratio | 1 : 3.27 (mass) | Ensures complete Grignard formation |
| Solvent for Grignard | THF, methyltetrahydrofuran, ethers | Polar aprotic solvents preferred |
| Temperature (Grignard) | Reflux (~66°C for THF) | Ensures reaction completion |
| Solvent for silane formation | Dimethylbenzene, naphthane, hexanaphthene | Weakly polar, high boiling |
| Temperature (silane formation) | 10°C (addition), then warmed to 75°C, 12h reaction | Controls side reactions |
| Catalyst for hydrosilylation | Ru3(CO)12 or derivatives | High selectivity and yield |
| Purification | Vacuum distillation, chromatography | Achieves ≥99% purity |
Scientific Research Applications
(3-Chloropropoxy)tri(propan-2-yl)silane has several applications in scientific research:
Surface Modification: It is used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion between organic and inorganic components.
Polymer Chemistry: The compound is employed in the synthesis of functionalized polymers, where it acts as a crosslinking agent or a precursor for further functionalization.
Biomedical Research: In biomedical research, it is used to create biocompatible coatings and surfaces for medical devices and implants.
Catalysis: The compound serves as a ligand or a precursor in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Chloropropoxy)tri(propan-2-yl)silane involves its ability to form strong bonds with both organic and inorganic substrates. The chloropropoxy group can undergo nucleophilic substitution, allowing the compound to react with various nucleophiles. The silicon atom, bonded to three propan-2-yl groups, provides steric hindrance and stability to the molecule, making it suitable for use in harsh chemical environments.
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surface hydroxyl groups on inorganic substrates, forming stable siloxane bonds.
Polymerization: It participates in polymerization reactions, leading to the formation of crosslinked polymer networks.
Comparison with Similar Compounds
Comparison with Similar Silane Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related silanes:

Key Observations :
- Hydrophobicity : Triisopropylsilyl groups in all compounds contribute to hydrophobicity, but the chloroalkoxy chain may reduce water solubility compared to ethoxy or isocyanate-containing silanes .
- Steric Effects : Bulky triisopropylsilyl groups in the target compound and its analogs limit reactivity at the silicon center, favoring surface interactions over bulk reactions .
Surface Modification and Adhesion
- The target compound’s chloroalkoxy group enhances covalent bonding with hydroxyl-rich surfaces (e.g., concrete, glass), outperforming non-halogenated silanes in moisture resistance .
- In contrast, triethoxy(3-isocyanatopropyl)silane () forms urethane bonds with amines, making it superior in polymer adhesives.
Material Science
- Silanes with sulfur bridges (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane) , ) improve thermal stability in elastomers, while the target compound’s chloro group may enhance flame retardancy.
- In composites, the target compound’s balance of reactivity and steric bulk improves interfacial strength compared to purely hydrophobic silanes .
Physical and Chemical Properties
| Property | (3-Chloropropoxy)tri(propan-2-yl)silane | Triethoxy(3-isocyanatopropyl)silane | Ethynyltris(propan-2-yl)silane |
|---|---|---|---|
| Hydrolytic Stability | Moderate (Cl slows hydrolysis) | Low (isocyanate reacts with water) | High (stable alkyne) |
| Thermal Stability | ~200°C (decomposition) | ~150°C (isocyanate degradation) | >250°C |
| Toxicity | Likely low (no direct data) | High (isocyanate toxicity) | Low |
Notes:
Industrial and Research Implications
- Adhesives : The target compound is preferred for moisture-cured systems, while isocyanate silanes () dominate polyurethane formulations.
- Coatings : Outperforms conventional silanes () in concrete protection due to deeper penetration and chlorine-mediated corrosion inhibition.
- Limitations : High silane content can impede crosslinking (), suggesting optimal loading thresholds for the target compound in vulcanization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

